molecular formula C21H20O9 B119952 Pulmatin CAS No. 13241-28-6

Pulmatin

Cat. No. B119952
CAS RN: 13241-28-6
M. Wt: 416.4 g/mol
InChI Key: WMMOMSNMMDMSRB-JNHRPPPUSA-N
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Description

Pulmatin is a newly identified cytotoxic anthraquinone glucoside, specifically 1,8-dihydroxy-3-methyl-anthraquinone-1-O-β-d-glucoside, which has been isolated from the root of Rheum pulmatum, a plant known in Indonesian traditional medicine as 'kelembak' . This compound, along with its congeners chrysophanein and physcionin, was extracted using recycling high-performance liquid chromatography (R-HPLC) and has shown moderate cytotoxic activity against several types of carcinoma cells. The structure of pulmatin was elucidated using spectroscopic methods, particularly NMR data .

Synthesis Analysis

While the synthesis of pulmatin itself is not detailed in the provided papers, the synthesis of related "push-pull" purines has been described . These compounds were synthesized by introducing electron-accepting functional groups at the C(8) position of the purine ring, complementing electron-donating substituents at the C(2) and C(6) positions. The synthesis of such compounds involves strategic functionalization to achieve the desired photophysical properties . Although this process is not directly related to pulmatin, it provides insight into the synthetic strategies that might be employed for modifying anthraquinone derivatives.

Molecular Structure Analysis

The molecular structure of pulmatin, as established by spectroscopic methods, includes an anthraquinone core with hydroxyl groups at positions 1 and 8, a methyl group at position 3, and a glucoside moiety attached at position 1 . This structure is typical of anthraquinone glycosides, which are known for their diverse biological activities. The precise arrangement of these functional groups is crucial for the biological activity of pulmatin, as seen in its cytotoxic effects on carcinoma cells .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving pulmatin. However, the general reactivity of anthraquinones can involve redox reactions, as well as reactions at the hydroxyl and carbonyl groups, which can be used to modify the anthraquinone scaffold and potentially alter its biological activity . The reactivity of such compounds is often exploited in the synthesis of derivatives with improved or altered properties.

Physical and Chemical Properties Analysis

Pulmatin's physical and chemical properties are inferred from its structure and the behavior of similar compounds. Anthraquinones typically exhibit strong absorption in the UV-visible spectrum and can show fluorescence . The presence of hydroxyl groups and a glucoside moiety in pulmatin suggests it is likely to be more polar and may have improved solubility in polar solvents compared to non-glycosylated anthraquinones. The cytotoxic activity of pulmatin against carcinoma cells indicates that it can interact with biological targets, which is a significant physical property in the context of drug design and medicinal chemistry .

Scientific Research Applications

Elastase Inhibition

  • Summary of Application : Pulmatin has been found to show moderate elastase inhibition activity . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. Inhibiting elastase can be beneficial in conditions where excessive breakdown of elastin is detrimental, such as in chronic obstructive pulmonary disease (COPD) and some skin conditions.
  • Methods of Application : The elastase inhibition activity of Pulmatin was likely determined through in vitro biochemical assays, although the exact methods were not detailed in the source .
  • Results or Outcomes : The compound showed moderate elastase inhibition activity when compared with the control compound, ursolic acid .

Pulsating Heat Pipe (PHP)

  • Summary of Application : The Pulsating Heat Pipe (PHP) is a two-phase heat transfer device. The start-up characteristics play a crucial role in its practical application and stable operating performance . It has become popular as a passive heat dissipation device for many applications ranging from electronics to heat recovery .
  • Methods of Application : The PHP mainly comprises two type structures of an open-loop or a closed loop. It consists of a small diameter tube (capillary tube) with several turns and generally has three main parts: evaporator part receiving heat, condenser part dissipating heat and adiabatic section which is optional and used when there is a gap between evaporator and condenser .
  • Results or Outcomes : The PHP has drawn the attention of investigators worldwide due to their simplicity in construction and a wide range of applications requiring high heat flux transfer .

Pulsating Heat Pipe (PHP)

  • Summary of Application : The Pulsating Heat Pipe (PHP) is a two-phase heat transfer device. The start-up characteristics play a crucial role in its practical application and stable operating performance . It has become popular as a passive heat dissipation device for many applications ranging from electronics to heat recovery .
  • Methods of Application : The PHP mainly comprises two type structures of an open-loop or a closed loop. It consists of a small diameter tube (capillary tube) with several turns and generally has three main parts: evaporator part receiving heat, condenser part dissipating heat and adiabatic section which is optional and used when there is a gap between evaporator and condenser .
  • Results or Outcomes : The PHP has drawn the attention of investigators worldwide due to their simplicity in construction and a wide range of applications requiring high heat flux transfer .

properties

IUPAC Name

1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-8-5-10-14(11(23)6-8)18(26)15-9(16(10)24)3-2-4-12(15)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3/t13-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMOMSNMMDMSRB-JNHRPPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157529
Record name Pulmatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pulmatin

CAS RN

13241-28-6
Record name Chrysophanol 8-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13241-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pulmatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pulmatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PULMATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D9G301STW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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